

Unveiling VPC44116: A Technical Guide to its Properties and Synonyms

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Compound of Interest

P-((3R)-3-Amino-4-((3Compound Name: hexylphenyl)amino)-4oxobutyl)phosphonic acid

Cat. No.: B1663715

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Abstract

VPC44116 is a synthetic, bioactive small molecule that has garnered interest in the field of pharmacology as a research tool for studying cellular signaling pathways. This technical guide provides a comprehensive overview of the known properties of VPC44116, including its synonyms, physicochemical characteristics, and its role as a modulator of key cellular receptors. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further investigation and application of this compound in a research setting.

Compound Identification and Synonyms

VPC44116 is a specific chemical entity with the following identifiers:

• Systematic Name: (R)-3-amino-4-((3-octylphenyl)amino)-4-oxobutylphosphonic acid

• Synonyms: VPC-44116

CAS Number: 1161429-70-4



Physicochemical Properties

The fundamental properties of VPC44116 are summarized in the table below. These calculated properties provide insight into the molecule's behavior in biological systems.

Property	Value	Source
Molecular Formula	C18H31N2O4P	MedKoo Biosciences, IUPHAR/BPS Guide
Molecular Weight	370.43 g/mol	MedKoo Biosciences, IUPHAR/BPS Guide
Hydrogen Bond Acceptors	6	IUPHAR/BPS Guide to PHARMACOLOGY
Hydrogen Bond Donors	4	IUPHAR/BPS Guide to PHARMACOLOGY
Rotatable Bonds	13	IUPHAR/BPS Guide to PHARMACOLOGY

Mechanism of Action: S1P Receptor Antagonism

VPC44116 functions as a competitive antagonist of Sphingosine 1-Phosphate (S1P) receptors, specifically targeting the S1P1 and S1P3 subtypes.[1] S1P receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a multitude of physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.

By binding to S1P1 and S1P3 receptors, VPC44116 blocks the downstream signaling cascades initiated by the endogenous ligand, sphingosine-1-phosphate. This inhibitory action makes VPC44116 a valuable tool for dissecting the physiological and pathological roles of S1P signaling.

Signaling Pathway

The binding of S1P to its receptors, S1P1 and S1P3, activates intracellular signaling pathways, including the Ras-ERK pathway, which is involved in cell proliferation and differentiation. VPC44116, as an antagonist, prevents this activation.





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S1P Receptor Signaling Pathway and Inhibition by VPC44116.

Experimental Protocols

While specific, detailed protocols for VPC44116 are not readily available in the public domain, its characterization as an S1P receptor antagonist implies the use of standard pharmacological assays. The following are representative methodologies for key experiments.

S1P Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a typical procedure to determine the binding affinity of VPC44116 for S1P receptors.

Objective: To determine the inhibitory constant (Ki) of VPC44116 for S1P1 and S1P3 receptors.

Materials:

- Cell membranes expressing human S1P1 or S1P3 receptors.
- Radioligand (e.g., [3H]-S1P).
- VPC44116.
- Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
- · Scintillation fluid.
- Scintillation counter.

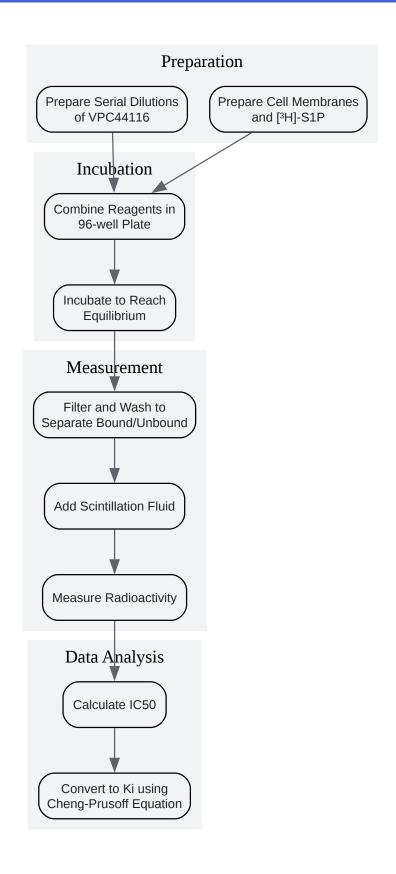


• 96-well filter plates.

Procedure:

- Prepare serial dilutions of VPC44116 in assay buffer.
- In a 96-well plate, combine the cell membranes, [3H]-S1P at a concentration near its Kd, and varying concentrations of VPC44116.
- For non-specific binding determination, a set of wells should contain a high concentration of a known non-radiolabeled S1P receptor ligand.
- Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
- Allow the filters to dry, and then add scintillation fluid to each well.
- Measure the radioactivity in each well using a scintillation counter.
- Calculate the specific binding at each concentration of VPC44116 and determine the IC50 value by non-linear regression analysis.
- Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.





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Workflow for a Competitive Radioligand Binding Assay.



Functional Assay: ERK1/2 Phosphorylation

This protocol describes a method to assess the functional antagonist activity of VPC44116 by measuring its effect on S1P-induced ERK1/2 phosphorylation.[1]

Objective: To determine the potency of VPC44116 in inhibiting S1P-stimulated ERK1/2 phosphorylation.

Materials:

- Cells expressing S1P1 or S1P3 receptors (e.g., CHO or HEK293 cells).
- · Cell culture medium.
- S1P.
- VPC44116.
- · Lysis buffer.
- Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2).
- Secondary antibody (HRP-conjugated).
- Chemiluminescent substrate.
- Western blot apparatus and reagents.

Procedure:

- Seed cells in multi-well plates and grow to a suitable confluency.
- Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
- Pre-incubate the cells with varying concentrations of VPC44116 for a defined period.
- Stimulate the cells with a fixed concentration of S1P (typically at its EC80) for a short duration (e.g., 5-10 minutes).



- Lyse the cells and collect the protein lysates.
- Determine the protein concentration of each lysate.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2.
- Incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
- Plot the normalized signal against the concentration of VPC44116 to determine the IC50 value.

Conclusion

VPC44116 is a valuable research compound for investigating the complex roles of S1P signaling. Its antagonist activity at S1P1 and S1P3 receptors allows for the targeted modulation of these pathways in vitro and in vivo. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers utilizing VPC44116 in their studies. Further investigation into the selectivity profile and in vivo pharmacokinetics of this compound will continue to enhance its utility in drug discovery and development.

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References

• 1. researchgate.net [researchgate.net]



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